2,2-Dimethoxycyclobutane-1-carbonitrile
Description
Structural Classification and Nomenclature within Cyclobutane (B1203170) Derivatives
2,2-Dimethoxycyclobutane-1-carbonitrile is classified as a substituted cyclobutane. wikipedia.org The core of the molecule is a four-membered carbocyclic ring, which defines it as a cyclobutane derivative. wikipedia.org The substituents on this ring dictate its specific classification and nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) system. fiveable.mequimicaorganica.net
The nomenclature of substituted cycloalkanes follows a set of established rules to ensure clarity and precision in identifying the molecule's structure. fiveable.mevanderbilt.edu For this compound, the cyclobutane ring is considered the parent structure. periodicchemistry.com The numbering of the carbon atoms in the ring begins at a substituted carbon, proceeding in a direction that assigns the lowest possible numbers to the other substituents. fiveable.me In this case, the carbon atom bearing the nitrile group is designated as position 1. Consequently, the carbon atom with the two methoxy (B1213986) groups is at position 2.
The functional groups attached to the cyclobutane ring are a nitrile (-C≡N) group and two methoxy (-OCH₃) groups. The nitrile group is the principal functional group and is indicated by the suffix "-carbonitrile". The two methoxy groups are located on the same carbon atom, a configuration known as geminal. youtube.com These are named as prefixes, with "di-" indicating the presence of two identical groups. Therefore, the systematic IUPAC name for this compound is This compound .
Below is a data table summarizing the structural features of the compound:
| Feature | Description |
| Parent Ring | Cyclobutane |
| Principal Functional Group | Nitrile (-C≡N) |
| Other Substituents | Two Methoxy (-OCH₃) groups |
| Substitution Pattern | 1-carbonitrile, 2,2-dimethoxy |
| Systematic IUPAC Name | This compound |
Synthetic Utility of the Cyclobutane Framework
The cyclobutane framework is a valuable motif in organic synthesis, primarily due to its inherent ring strain. nih.govbaranlab.org This strain energy makes cyclobutane derivatives susceptible to a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of molecular architectures that would be challenging to synthesize through other means. researchgate.netresearchgate.net The use of cyclobutanes as synthetic intermediates has become a powerful strategy for the construction of complex natural products and other biologically active molecules. nih.govacs.org
The synthetic utility of the cyclobutane framework can be categorized into several key areas:
Ring-Opening Reactions: The relief of ring strain can drive reactions that cleave one of the C-C bonds of the cyclobutane ring, leading to the formation of linear, functionalized butane (B89635) derivatives. researchgate.net
Ring-Expansion Reactions: Cyclobutane derivatives can be converted into larger, more stable five- or six-membered rings through various rearrangement reactions. consensus.app
[2+2] Cycloadditions: The synthesis of cyclobutanes is often achieved through [2+2] cycloaddition reactions, which provide a direct route to this four-membered ring system. organic-chemistry.org
Scaffolding for Complex Molecules: The rigid, three-dimensional structure of the cyclobutane ring can serve as a scaffold to control the spatial orientation of functional groups, which is particularly useful in medicinal chemistry and materials science.
The presence of functional groups on the cyclobutane ring, as in this compound, further enhances its synthetic utility by providing handles for a wider array of chemical transformations.
Strategic Importance of Nitrile and Geminal Dimethoxy Functional Groups in Chemical Synthesis
The strategic placement of functional groups is paramount in designing effective synthetic routes. In this compound, the nitrile and geminal dimethoxy groups each offer distinct and valuable synthetic opportunities.
The nitrile group (-C≡N) is an exceptionally versatile functional group in organic synthesis. nih.govnumberanalytics.com Its importance stems from its ability to be transformed into a wide array of other functional groups, including:
Amines: Reduction of the nitrile group yields primary amines, which are fundamental building blocks in the synthesis of many pharmaceuticals and agrochemicals. numberanalytics.com
Carboxylic Acids: Hydrolysis of the nitrile group provides a direct route to carboxylic acids. numberanalytics.com
Aldehydes and Ketones: Nitriles can be converted to aldehydes via partial reduction or to ketones through reactions with organometallic reagents.
Heterocycles: The nitrile group can participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings. nih.gov
The geminal dimethoxy group is a protected form of a ketone, known as a ketal or acetal (B89532). Protecting groups are crucial in multi-step syntheses to mask a reactive functional group while transformations are carried out elsewhere in the molecule. jocpr.com The geminal dimethoxy group is stable under a variety of reaction conditions, particularly basic and nucleophilic conditions, but can be readily removed (deprotected) under acidic conditions to reveal the parent ketone. This allows for selective reactions at other sites of the molecule, such as the nitrile group, without interference from a reactive carbonyl group.
The combination of a versatile nitrile group and a protective geminal dimethoxy group on a reactive cyclobutane ring makes this compound a potentially powerful intermediate in complex molecule synthesis.
Overview of Current Research Landscape and Academic Significance
While specific research focusing exclusively on this compound is not extensively documented, the academic significance of this compound can be inferred from the broader context of research on functionalized cyclobutanes. The synthesis and manipulation of substituted cyclobutanes are of considerable interest in contemporary organic chemistry. nih.govnih.gov Research in this area is driven by the need for new synthetic methods to access complex molecular architectures for applications in drug discovery and materials science. nih.govacs.org
The academic significance of this compound lies in its potential as a versatile building block that combines several key features:
A Strained Ring System: The cyclobutane core provides a source of reactivity for ring-opening and rearrangement reactions. researchgate.net
Orthogonal Functional Groups: The nitrile and the protected ketone (geminal dimethoxy group) can be manipulated under different reaction conditions, allowing for selective transformations.
Access to Diverse Structures: The combination of these features allows for the potential synthesis of a wide range of more complex molecules, including linear and heterocyclic compounds.
Current research on related structures often focuses on the development of novel catalytic methods for the synthesis and functionalization of cyclobutane rings. nih.govresearchgate.net The study of molecules like this compound could contribute to this field by providing a substrate for testing new synthetic methodologies and for exploring the unique reactivity of multifunctionalized small rings. The potential to convert this molecule into a variety of other compounds makes it a valuable target for academic and industrial research aimed at expanding the toolbox of synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxycyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCDRIHMDSYWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dimethoxycyclobutane 1 Carbonitrile and Analogues
Established Cyclization Routes to the Cyclobutane (B1203170) Core
Base-Mediated Intramolecular Cyclialkylation Reactions
A prominent and well-documented method for synthesizing the cyclobutane ring of 2,2-dimethoxycyclobutane-1-carbonitrile involves base-mediated intramolecular cyclialkylation. This approach builds the four-membered ring by forming a carbon-carbon bond within a single precursor molecule.
The synthesis often commences with precursors like 1,3-dibromo-2,2-dimethoxypropane. This molecule provides the necessary three-carbon backbone and the two halogen leaving groups required for the subsequent cyclization step. The presence of the dimethoxy group at the 2-position is crucial as it remains in the final product.
Substituted cyanoacetate (B8463686) reagents, such as tert-butyl cyanoacetate, play a pivotal role in this synthetic route. sigmaaldrich.com Tert-butyl cyanoacetate is utilized in the synthesis of vinylogous urea (B33335) and can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines. sigmaaldrich.com In the context of forming the cyclobutane ring, the cyanoacetate derivative provides the carbon atom that will bear the nitrile group in the final product.
The ring closure is believed to occur through a double nucleophilic substitution mechanism. Initially, the cyanoacetate, deprotonated by a base, acts as a nucleophile and displaces one of the halogen atoms on the dihalo-dimethoxypropane precursor. This is followed by a second intramolecular nucleophilic attack, where the newly formed carbanion displaces the second halogen atom, leading to the formation of the cyclobutane ring.
The efficiency of this cyclization is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the stoichiometry of the base, and temperature control.
Solvent Systems: Solvents such as N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are commonly employed. The choice of solvent can significantly influence the reaction rate and yield.
Base Stoichiometry: The amount of base used is critical. Sufficient base is required to deprotonate the cyanoacetate and facilitate the cyclization, but excess base can lead to side reactions.
Temperature Control: The reaction temperature must be carefully controlled to ensure the desired product is formed efficiently and to minimize the formation of byproducts.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Selectivity |
| Solvent | N-methylpyrrolidone (NMP) | Dimethylformamide (DMF) | Different solvents can affect reaction rates and solubility of intermediates, thereby influencing the overall yield. |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | The strength and steric bulk of the base can impact the deprotonation equilibrium and the subsequent cyclization pathway. |
| Temperature | Room Temperature | Elevated Temperature (e.g., 80°C) | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. |
[2+2] Cycloaddition Strategies for Cyclobutane Formation
An alternative and powerful strategy for constructing cyclobutane rings is through [2+2] cycloaddition reactions. nih.govorganic-chemistry.orgnih.gov This method involves the reaction of two molecules containing double bonds to form a four-membered ring. nih.govnih.gov Recent advancements have made these reactions more efficient and compatible with a wider range of substrates under milder conditions. nih.gov
Visible light photocatalysis, often using catalysts like Ru(bipy)₃Cl₂, has emerged as a valuable tool for promoting [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org The mechanism is proposed to involve a one-electron reduction of the enone substrate by a photogenerated catalyst complex, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org This approach has been successful in the heterodimerization of different acyclic enones. organic-chemistry.org
For the synthesis of this compound, a potential [2+2] cycloaddition pathway could involve the reaction of a ketene (B1206846) acetal (B89532) (containing the 2,2-dimethoxy group) with acrylonitrile (B1666552) (providing the cyano group). Ketenes are known to be good substrates for thermal [2+2] cycloadditions due to their linear and less sterically hindered nature. harvard.edu
The success of [2+2] cycloadditions is often influenced by the electronic nature of the reacting partners. The reaction can proceed through either a diradical or a dipolar mechanism. ru.nl In some cases, high pressure can be employed to facilitate the reaction, as demonstrated in the synthesis of cyclobutanol (B46151) derivatives from arenesulfonyl allenes and vinyl ethers. ru.nl
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Base-Mediated Intramolecular Cyclialkylation | Stepwise formation of C-C bonds. | Utilizes readily available starting materials. | May require careful optimization of reaction conditions to avoid side reactions. |
| [2+2] Cycloaddition | Concerted or stepwise formation of two C-C bonds. | Can be highly stereoselective and efficient. | May require specific functional groups on the starting materials and can be sensitive to steric hindrance. |
Functional Group Interconversions on Existing Cyclobutane Scaffolds
Once the cyclobutane core is established, subsequent reactions are required to install the specific functional groups of this compound.
The introduction of a nitrile (cyano) group onto a cyclobutane ring is a key functional group interconversion. A standard and effective method for this transformation is the nucleophilic substitution of a cyclobutyl halide with a cyanide salt. libretexts.orgchemguide.co.uk The reaction typically involves heating a cyclobutyl bromide or chloride under reflux with sodium or potassium cyanide in an ethanolic solution. The use of a non-aqueous solvent like ethanol (B145695) is crucial to prevent the competing substitution reaction by hydroxide (B78521) ions, which would lead to the formation of cyclobutanol. chemguide.co.uk This method is advantageous as it also extends the carbon chain by one carbon. libretexts.org
Alternatively, nitriles can be prepared by the dehydration of primary amides using a strong dehydrating agent like phosphorus(V) oxide (P4O10). libretexts.orgchemguide.co.uk Therefore, a cyclobutanecarboxamide (B75595) could serve as a precursor to the desired cyclobutanecarbonitrile.
The geminal dimethoxy groups at the C2 position are distinguishing features of the target molecule. A common strategy to install these groups involves the derivatization of a ketone precursor, specifically a cyclobutanone (B123998). The reaction of cyclobutanone with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst and methanol (B129727), leads to the formation of a dimethyl ketal. This process effectively converts the carbonyl group (C=O) into the desired 2,2-dimethoxy functionality.
Alternatively, if starting from hydroxyl precursors, the methoxy (B1213986) groups can be installed via etherification. The conversion of a hydroxyl group to a methoxy group is a fundamental transformation in organic synthesis. nih.gov In the context of a cyclobutane scaffold, a cyclobutanol can be treated with a strong base (e.g., sodium hydride) to generate a cyclobutoxide anion, which then acts as a nucleophile. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the corresponding methoxycyclobutane (B91622) in a process analogous to the Williamson ether synthesis. For the target molecule, this would likely proceed from a 2,2-dihydroxycyclobutane-1-carbonitrile precursor.
Emerging Innovations in this compound Synthesis
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. The synthesis of complex cyclobutanes has benefited significantly from innovations in catalysis, particularly in achieving stereocontrol.
The development of catalytic asymmetric methods provides access to chiral, enantiomerically enriched cyclobutane derivatives, which are of high value in medicinal chemistry and natural product synthesis. nih.govchemistryviews.org These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.
A notable strategy involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. chemistryviews.orgacs.org This approach uses simple alkenes without directing groups and allows for the simultaneous addition of all starting materials and catalysts, affording chiral cyclobutanes in good yields with excellent diastereo- and enantioselectivities (up to >99% ee). chemistryviews.orgacs.org Rhodium-based catalysts are also prominent in this field. For instance, Rh-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a modular route to functionalized chiral cyclobutanes. nih.gov
Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Cyclobutanes
| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Allylic Etherification/[2+2] Cascade | [Ir(cod)Cl]2 / Chiral Ligand / Ir(dFppy)3 | Cinnamyl alcohols, Allyl acetates | >99% | acs.org |
| Asymmetric Hydrometallation | Rhodium / Chiral Ligand | meso-Cyclobutenes, Salicylaldehydes | Not specified | nih.gov |
| Bicyclobutanation/Homoconjugate Addition | Rh2(S-NTTL)4 / Copper Catalyst | α-allyl-α-diazocarbonyl compounds | 95% (for bicyclobutane intermediate) | nih.gov |
This table highlights recent advances in the synthesis of chiral cyclobutane derivatives using various catalytic systems.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. at.uanih.gov This technique utilizes microwave radiation to heat a reaction mixture directly and efficiently, leading to a rapid rise in temperature. scholarsresearchlibrary.com Unlike conventional heating, which relies on thermal conductivity and is often slow and inefficient, microwave heating directly couples with the molecules in the reaction, resulting in instantaneous localized superheating of any substance that responds to dipole rotation or ionic conductivity. scholarsresearchlibrary.com This unique heating mechanism can dramatically reduce reaction times, often from hours to minutes, while also improving reaction yields and product purity. nih.govresearchgate.net
The efficiency of microwave heating is primarily dependent on the ability of the solvents or reagents to absorb microwave energy. nih.gov Polar molecules, such as many organic solvents and reagents, have permanent dipoles that attempt to align with the oscillating electric field of the microwaves. This rapid reorientation generates friction and, consequently, heat. nih.gov Ionic species in the reaction mixture also contribute to heating through ionic conduction. The direct transfer of energy to the molecules results in a uniform and instantaneous temperature increase throughout the reaction volume. nih.gov
While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented in dedicated literature, the principles of MAOS are widely applied to analogous reactions, including cycloadditions, which are key to forming cyclobutane rings. The application of microwave irradiation to such syntheses can lead to significant enhancements. For instance, many organic reactions, including the formation of heterocyclic compounds, have shown remarkable improvements in yield and reduction in reaction time when performed under microwave conditions compared to traditional heating. nih.govmdpi.comrsc.org In some cases, yields have doubled, and reaction times have been reduced by over 90%. nih.gov
The selection of an appropriate solvent is critical in MAOS. Solvents with high dielectric constants and loss tangents are heated most effectively. However, even low-polarity solvents can be used in the presence of a strongly absorbing reagent or catalyst. The development of microwave-assisted solvent-free organic synthesis (MASFOS) represents a particularly green chemistry approach, combining the efficiency of microwave heating with solvent-free conditions to minimize chemical waste. nih.govscholarsresearchlibrary.com Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, have also been shown to be highly efficient under microwave irradiation, often leading to higher yields in shorter times than conventional methods. beilstein-journals.orgsemanticscholar.orgnih.gov These established principles suggest that a microwave-assisted approach could be a highly effective strategy for optimizing the synthesis of this compound and its analogues.
Solid-State Organic Reactions for Cyclobutane Scaffolds
Solid-state organic reactions offer a unique and powerful strategy for the synthesis of cyclobutane scaffolds, often providing exceptional regio- and stereo-specificity that is difficult to achieve in solution-phase chemistry. rsc.org These reactions, which occur between reactants in a crystalline state, are governed by the precise arrangement and proximity of the molecules within the crystal lattice. This topochemical control can lead to the formation of a single product isomer with high or even quantitative yield, minimizing the need for complex purification procedures. acs.orgacs.org As a "green" synthetic method, solid-state chemistry frequently proceeds without the use of hazardous solvents. acs.org
A prominent method for constructing cyclobutane rings in the solid state is the photochemical [2+2] cycloaddition of alkenes. rsc.orgacs.org According to Schmidt's geometric criteria, for a [2+2] cycloaddition to occur in the solid state, the reacting double bonds must be parallel and separated by a distance of less than 4.2 Å. rsc.org By engineering the crystal packing of precursor molecules, it is possible to control the orientation of the reactants and, therefore, the stereochemistry of the resulting cyclobutane product. acs.org
Various strategies have been employed to achieve the necessary molecular alignment for selective solid-state synthesis. The use of molecular templates, co-crystals, and salts has proven effective in directing the packing of photoreactive olefins. acs.org For example, anions have been shown to control the stereoselective synthesis of cyclobutane derivatives by directing the head-to-head or head-to-tail alignment of the monomeric units in the crystal. acs.orgacs.org This level of control has enabled the selective synthesis of different cyclobutane isomers from the same starting material simply by changing the counter-ion. acs.org
Recent research has demonstrated the stereoselective synthesis of various functionalized cyclobutanes using these methods. By immobilizing the conformations of diene precursors during crystallization, subsequent photodimerization can selectively yield specific cyclobutane isomers. nih.govnih.gov This "conformation blocking" approach has been used to synthesize biologically active cyclobutane compounds. nih.gov The combination of coordination polymers and photochemical [2+2] cycloaddition has also been used to stereoselectively synthesize pairs of carboxy-cyclobutane isomers. rsc.orgrsc.org
The table below summarizes findings from various studies on the solid-state synthesis of cyclobutane derivatives, illustrating the types of compounds synthesized and the conditions employed.
| Precursor Type | Method | Product Type | Key Findings |
| Salts of trans-3-(4-Pyridyl) Acrylic Acid | Photochemical [2+2] Cycloaddition | Stereoisomeric Cyclobutane Derivatives | Anion choice controls head-to-head vs. head-to-tail alignment, leading to different isomers in quantitative yields. acs.orgacs.org |
| Coordination Polymers with Diene Ligands | Photochemical [2+2] Cycloaddition | Carboxy-cyclobutane Isomers | Self-assembly of coordination polymers directs stereoselective cycloaddition. rsc.orgrsc.org |
| 3,5-bis((E)-2-(pyridin-4-yl)vinyl)methylbenzene | Photodimerization | Cyclobutane and Dicyclobutane Isomers | "Frozen" C=C conformations in the solid state are transferred to the products, yielding specific isomers. nih.govnih.gov |
These solid-state methodologies, with their high degree of stereocontrol and adherence to green chemistry principles, represent a highly promising avenue for the synthesis of complex cyclobutane structures, including analogues of this compound.
Chemical Reactivity and Mechanistic Transformations of 2,2 Dimethoxycyclobutane 1 Carbonitrile
Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of chemical transformations. These include hydrolysis, reduction, and addition of nucleophiles, as well as participation in cycloaddition reactions.
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. osaka-u.ac.jp This transformation can be catalyzed by either acid or base. jove.comchemistrysteps.com
Under acid-catalyzed conditions , the reaction is typically performed by heating the nitrile in an aqueous acidic solution (e.g., H₂SO₄ or HCl). The mechanism involves two main stages. chemistrysteps.com First, the nitrile is converted to an amide intermediate. jove.com The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by deprotonation, yields an imidic acid, which is a tautomer of an amide. chemistrysteps.com Tautomerization gives the more stable amide. chemistrysteps.com Under vigorous conditions, the amide undergoes further acid-catalyzed hydrolysis to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com
Under base-catalyzed conditions , the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. jove.comchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com If the reaction is performed under mild conditions, the amide can sometimes be isolated. youtube.com However, more forceful conditions will drive the hydrolysis of the amide to a carboxylate salt. chemistrysteps.com A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
For 2,2-dimethoxycyclobutane-1-carbonitrile, these reactions would lead to the formation of 2,2-dimethoxycyclobutane-1-carboxamide, and ultimately, 2,2-dimethoxycyclobutane-1-carboxylic acid.
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat | 2,2-Dimethoxycyclobutane-1-carboxamide | 2,2-Dimethoxycyclobutane-1-carboxylic Acid |
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. The most common methods are catalytic hydrogenation and reduction with metal hydrides. studymind.co.uk
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. studymind.co.uknumberanalytics.comwikipedia.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. studymind.co.ukyoutube.com The mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org The resulting dianionic intermediate is then protonated during the workup to yield the primary amine. libretexts.org
Catalytic hydrogenation is another effective method, often preferred in industrial applications. researchgate.net This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Common catalysts include Raney nickel, palladium (Pd), or platinum (Pt). researchgate.netnih.gov A significant challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines as byproducts. researchgate.net The selectivity for the primary amine can often be improved by conducting the reaction in the presence of ammonia (B1221849) or by using specific catalyst systems. osaka-u.ac.jp
Applying these methods to this compound would yield (2,2-dimethoxycyclobutyl)methanamine.
Table 2: Reduction of this compound to Primary Amine
| Method | Reagents & Conditions | Product |
|---|---|---|
| Metal Hydride Reduction | 1. LiAlH₄ in THF or Et₂O2. H₂O workup | (2,2-Dimethoxycyclobutyl)methanamine |
Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong carbon-based nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orgwikipedia.org This reaction is a valuable tool for carbon-carbon bond formation.
The reaction mechanism begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, breaking the pi bonds and forming a new C-C bond. libretexts.org This addition produces a tetrahedral intermediate, which is an imine anion salt. This salt is stable until an aqueous acid workup is performed. The addition of acid protonates the nitrogen, and subsequent hydrolysis of the resulting imine yields a ketone. pressbooks.pub
For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, produce 1-(2,2-dimethoxycyclobutyl)ethan-1-one.
Table 3: Nucleophilic Addition to this compound
| Reagent Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|---|
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Imine Anion Salt | 1-(2,2-dimethoxycyclobutyl)ethan-1-one |
Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. nih.govwikipedia.org This type of reaction involves a 1,3-dipole, which is a molecule with a 4π-electron system distributed over three atoms.
A common example is the reaction with nitrile oxides (R-C≡N⁺-O⁻). The cycloaddition of a nitrile with a nitrile oxide leads to the formation of a 1,2,4-oxadiazole (B8745197) ring. researchgate.net The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. Typically, the reaction occurs between an electron-rich nitrile oxide and an electron-deficient nitrile. However, inverse electron-demand cycloadditions are also possible with electron-deficient nitrile oxides and electron-rich nitriles. rsc.org
Another class of 1,3-dipoles is diazoalkanes (R₂C=N⁺=N⁻). While their reaction with alkenes and alkynes is very common, cycloadditions with nitriles are also known, though they often require activated or intramolecular systems to proceed efficiently. wikipedia.orgfrontiersin.org This reaction would lead to the formation of a triazole ring. The reactivity of the nitrile in this compound would depend on the specific 1,3-dipole used and the reaction conditions.
Table 4: Potential Cycloaddition Reactions of this compound
| 1,3-Dipole | Example Reagent | Resulting Heterocycle |
|---|---|---|
| Nitrile Oxide | Benzonitrile oxide (PhCNO) | 3-Phenyl-5-(2,2-dimethoxycyclobutyl)-1,2,4-oxadiazole |
Transformations Involving the Geminal Dimethoxy Moieties
The gem-dimethoxy group on the cyclobutane (B1203170) ring is a ketal, which serves as a protecting group for a ketone carbonyl. This group is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.
The hydrolysis of the ketal in this compound can be achieved by treating the compound with aqueous acid (e.g., HCl or H₂SO₄). thieme-connect.de This deprotection strategy regenerates the ketone functionality, yielding 2-oxocyclobutane-1-carbonitrile.
The mechanism is the reverse of ketal formation. It begins with the protonation of one of the methoxy (B1213986) oxygen atoms by the acid catalyst. This is followed by the elimination of a molecule of methanol (B129727) (CH₃OH) to form a resonance-stabilized oxonium ion. A water molecule then acts as a nucleophile, attacking the carbocationic center. Subsequent deprotonation yields a hemiketal. The process repeats: the second methoxy group is protonated, another molecule of methanol is eliminated, and the carbonyl group is reformed upon deprotonation, releasing the final ketone product. This transformation is a key step if further reactions at the C2 position of the cyclobutane ring are desired.
Table 5: Deprotection of this compound
| Reaction Type | Reagents & Conditions | Product | Byproducts |
|---|
Exchange and Derivatization of Methoxy Groups
No specific studies detailing the exchange or derivatization of the methoxy groups in this compound have been identified. In principle, the gem-dimethoxy acetal (B89532) functionality could be susceptible to hydrolysis under acidic conditions to yield a cyclobutanone (B123998). Furthermore, transacetalization reactions with other alcohols or diols could be envisioned, potentially catalyzed by acid. However, without experimental data, the reactivity, optimal conditions, and potential side reactions involving the nitrile or the cyclobutane ring remain speculative.
Reactivity of the Cyclobutane Ring System
The reactivity of cyclobutane rings is often dominated by the release of inherent ring strain. However, the specific influence of the gem-dimethoxy and nitrile substituents on the reactivity of the this compound ring system has not been documented.
Strain-Release Reactions and Ring-Opening Processes
General literature on donor-acceptor cyclobutanes suggests that ring-opening reactions can be initiated by Lewis acids or nucleophiles. For this compound, the nitrile group acts as an electron-withdrawing (acceptor) group, while the methoxy groups can be considered donors. This substitution pattern could facilitate specific modes of ring cleavage. For instance, Lewis acid activation might promote the opening of the C1-C2 or C1-C4 bond, leading to the formation of linear or heterocyclic structures. Thermal or photochemical conditions could also potentially induce ring-opening, but no specific studies on this compound have been reported.
Cycloaddition Reactions of the Cyclobutane Ring (e.g., [4+2] cycloadditions)
While [2+2] cycloadditions are a common method for synthesizing cyclobutane rings, the participation of a substituted cyclobutane itself in further cycloaddition reactions is less common. For this compound, it is difficult to predict its potential as a diene or dienophile in reactions like [4+2] cycloadditions without any precedent in the literature. The electronic nature of the substituents would play a critical role in its potential reactivity in such transformations.
Radical Reactions and Bond Cleavage Studies
The susceptibility of this compound to radical reactions and specific bond cleavage under radical conditions is another area lacking specific research. In general, radical reactions on cyclobutanes can lead to ring-opening or functionalization. The stability of potential radical intermediates formed upon hydrogen abstraction or addition to the nitrile group would influence the reaction pathways. However, no experimental or computational studies are available to provide insight into these processes for the title compound.
Stereochemical Control and Diastereoselective Synthesis in Reactions
The stereochemistry of reactions involving cyclobutanes is a critical aspect of their synthetic utility. For this compound, the C1 carbon is a stereocenter.
Control of Relative and Absolute Stereochemistry
Any reaction at the C1 position or involving the adjacent carbons would need to consider the control of relative and absolute stereochemistry. For instance, in a hypothetical derivatization of the nitrile group or a reaction at the C4 position, the existing stereocenter at C1 would influence the diastereoselectivity of the outcome. The synthesis of enantiomerically pure this compound would be a prerequisite for studying and controlling the absolute stereochemistry in its subsequent reactions. There is no information available on the stereoselective synthesis or reactions of this specific molecule.
Influence of Cyclobutane Ring Strain on Reaction Pathways
The chemical reactivity of this compound is profoundly influenced by the inherent ring strain of the cyclobutane core. This strain, a combination of angle strain and torsional strain, renders the molecule significantly more reactive than its acyclic counterparts or cycloalkanes with larger rings. The specific substitution pattern of two electron-donating methoxy groups and an electron-withdrawing nitrile group further activates the ring, predisposing it to specific reaction pathways that relieve this strain.
This stored energy provides a potent thermodynamic driving force for reactions that involve the cleavage of one or more of the ring's carbon-carbon bonds. The presence of geminal methoxy groups (electron-donating) and a nitrile group (electron-withdrawing) creates a "donor-acceptor" system. This electronic arrangement polarizes the cyclobutane ring and is known to facilitate ring-opening reactions, particularly under the influence of Lewis acids.
The reaction pathways of this compound are therefore dominated by transformations that lead to the formation of more stable, open-chain products or larger, less-strained ring systems. These reactions are typically initiated by the cleavage of a C-C bond, which is facilitated by the release of the inherent ring strain.
Mechanistic Transformations Driven by Ring Strain
The donor-acceptor nature of this compound makes it susceptible to a variety of transformations that exploit the ring strain. While specific experimental data for this exact compound is limited in publicly available literature, its reactivity can be inferred from closely related alkoxy-activated cyclobutanes.
Lewis Acid-Catalyzed Ring Opening and Cycloaddition:
One of the most characteristic reactions for donor-acceptor cyclobutanes is a Lewis acid-catalyzed ring opening to form a 1,4-dipolar intermediate. The Lewis acid coordinates to the nitrile group, increasing its electron-withdrawing capacity and further polarizing the C1-C2 bond. This facilitates the cleavage of the C1-C2 or C1-C4 bond, leading to the formation of a stabilized zwitterionic intermediate. The relief of ring strain is a key driving force for this initial bond cleavage.
This intermediate can then be trapped by various reactants in cycloaddition reactions. For example, in the presence of aldehydes or imines, a [4+2] cycloaddition can occur to form six-membered heterocyclic rings. The regioselectivity of such reactions is governed by the electronic nature of the dipolar intermediate and the trapping agent.
Hypothetical Reaction Pathway:
A plausible Lewis acid-catalyzed ring-opening of this compound to a 1,4-dipolar intermediate, which can then undergo cycloaddition reactions.
The stability of the carbocationic center in the dipolar intermediate is enhanced by the two methoxy groups, while the negative charge is stabilized by the nitrile group. This stabilization lowers the activation energy for the ring-opening process.
Thermal Rearrangements:
While less common than acid-catalyzed reactions for this class of compounds, thermal rearrangements are also a potential pathway for relieving ring strain. Under thermal conditions, concerted or stepwise ring-opening reactions can occur, leading to the formation of isomeric open-chain products. The stereochemistry of such reactions would be governed by the principles of orbital symmetry (Woodward-Hoffmann rules) if the reaction is concerted.
The table below summarizes the key types of strain in the cyclobutane ring of this compound and how their release drives its chemical transformations.
| Strain Type | Description in this compound | Influence on Reaction Pathways |
| Angle Strain | The C-C-C bond angles are compressed to approximately 88-90° from the ideal 109.5°, leading to destabilization. | Provides a strong thermodynamic driving force for ring-opening reactions to form products with more stable bond angles. |
| Torsional Strain | Eclipsing or near-eclipsing interactions between substituents on adjacent carbon atoms in the puckered ring. | Promotes reactions that lead to acyclic products where staggered conformations are possible, thus relieving this strain. |
| Steric Strain | Potential steric interactions between the gem-dimethoxy groups and the nitrile group, although less significant than angle and torsional strain. | Can influence the preferred conformation of the cyclobutane ring and the stereochemical outcome of its reactions. |
Influence of Substituents on Reaction Pathways:
The nature of the substituents on the cyclobutane ring plays a crucial role in directing the course of its reactions.
Methoxy Groups (Donors): The two methoxy groups at the C2 position act as strong electron-donating groups. In a potential ring-opening event, they would stabilize an adjacent carbocationic center through resonance. This directing effect makes the C1-C2 bond a likely site for cleavage in the presence of an electrophile or Lewis acid that activates the nitrile group.
Nitrile Group (Acceptor): The electron-withdrawing nature of the nitrile group at the C1 position makes this carbon atom electrophilic. It also serves as a coordination site for Lewis acids, which initiates many of the ring-opening reactions. In a dipolar intermediate, the nitrile group effectively stabilizes a negative charge.
The interplay between the ring strain and the electronic effects of the substituents in this compound dictates its chemical behavior, favoring transformations that result in the formation of thermodynamically more stable products through the cleavage of the strained four-membered ring.
Derivatization and Analog Development Based on the 2,2 Dimethoxycyclobutane 1 Carbonitrile Scaffold
Synthesis of Substituted 2,2-Dimethoxycyclobutane-1-carbonitrile Derivatives
There is no specific information available on the synthesis of derivatives of this compound with varied substitution patterns on the cyclobutane (B1203170) ring or modifications to the dimethoxy groups. General approaches to cyclobutane functionalization, such as alkylation, arylation, or halogenation, have not been reported for this specific compound. Similarly, methods for the hydrolysis of the ketal or replacement of the methoxy (B1213986) groups with other functionalities have not been described in the context of this molecule.
Synthesis of Fused and Spirocyclic Systems Incorporating the Cyclobutane Core
The use of this compound as a building block for the synthesis of fused or spirocyclic systems is not documented. Methodologies such as intramolecular cyclizations or [2+2] cycloadditions, which are commonly employed for the construction of such systems from other cyclobutane precursors, have not been applied to this specific nitrile-containing scaffold.
Construction of Bicyclic and Polycyclic Compounds from this compound Precursors
There are no published reports on the utilization of this compound in the synthesis of bicyclic or polycyclic compounds. Ring-expansion metathesis, tandem cyclization reactions, or other strategies that have been successful in elaborating other cyclobutane cores into more complex polycyclic architectures have not been investigated with this starting material.
Applications of 2,2 Dimethoxycyclobutane 1 Carbonitrile in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Molecules
2,2-Dimethoxycyclobutane-1-carbonitrile serves as an exceptional building block in organic synthesis due to the orthogonal reactivity of its functional groups. The nitrile group can be readily transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, providing a handle for diverse chemical elaborations. Simultaneously, the dimethoxy ketal acts as a stable protecting group for a ketone, which can be unveiled under specific acidic conditions to participate in a wide array of carbonyl chemistry.
The inherent ring strain of the cyclobutane (B1203170) moiety is another key feature that synthetic chemists exploit. This strain can be released in a controlled manner through various ring-opening or rearrangement reactions, leading to the formation of more complex carbocyclic and heterocyclic systems. This strategic release of ring tension drives many of the transformations where this compound is employed, allowing for the construction of intricate molecular frameworks that would be challenging to assemble through other means. The combination of these features makes this compound a powerful tool for generating molecular diversity from a single, readily accessible starting material.
Precursor to Biologically Relevant Scaffolds and Heterocyclic Compounds
The unique structural and chemical attributes of this compound make it an ideal precursor for the synthesis of a range of biologically relevant scaffolds and heterocyclic compounds. nih.gov These scaffolds are often found at the core of pharmacologically active molecules.
Synthesis of Nitrogen-Containing Heterocycles (e.g., diazepines, tetrazoles)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.net this compound provides a convenient entry point to this important class of compounds.
Diazepines: The synthesis of diazepine (B8756704) derivatives, a class of compounds known for their wide range of pharmacological activities, can be envisioned starting from this compound. journalcra.commdpi.com A plausible synthetic route would involve the reduction of the nitrile group to a primary amine. Subsequent deprotection of the ketal would unmask the ketone, setting the stage for a condensation reaction with a suitable 1,2-diamine. This intramolecular cyclization would lead to the formation of the seven-membered diazepine ring fused to the cyclobutane core. Further functionalization could then be carried out to generate a library of diazepine-containing molecules for biological screening.
Tetrazoles: The nitrile functionality of this compound is a direct precursor to the tetrazole moiety, a well-known bioisostere for the carboxylic acid group in medicinal chemistry. nih.govnih.gov The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide, is a common and efficient method for the synthesis of 5-substituted tetrazoles. organic-chemistry.org This transformation allows for the direct incorporation of the tetrazole ring onto the cyclobutane scaffold, yielding a novel building block for drug discovery.
| Heterocycle | General Synthetic Approach from this compound | Key Reactions |
| Diazepines | 1. Nitrile reduction to amine. 2. Ketal deprotection to ketone. 3. Condensation with a 1,2-diamine. | Reduction, Hydrolysis, Cyclocondensation |
| Tetrazoles | [2+3] Cycloaddition of the nitrile group with an azide source. | Cycloaddition |
Construction of Spiro- and Fused Ring Systems
The cyclobutane ring of this compound is an excellent platform for the construction of both spiro- and fused-ring systems, which are structural motifs of increasing importance in drug discovery due to their three-dimensional nature. nih.govresearchgate.net
Spiro-Ring Systems: Spirocycles can be synthesized by leveraging the ketone functionality unmasked from the dimethoxy ketal. For instance, reaction of the cyclobutanone (B123998) with a difunctional nucleophile, such as a diol or a dithiol, under acidic conditions would lead to the formation of a spirocyclic ketal or thioketal, respectively. researchgate.net Alternatively, intramolecular alkylation or acylation from a substituent at the 1-position of the cyclobutane ring onto an activated methylene (B1212753) group can also lead to the formation of spirocyclic systems.
Fused-Ring Systems: The construction of fused-ring systems often involves reactions that utilize the cyclobutane ring itself. For example, ring-expansion reactions, promoted by Lewis acids or other reagents, can transform the four-membered ring into larger carbocycles, such as cyclopentanes or cyclohexanes, fused to an adjacent ring system. nih.gov Additionally, intramolecular aldol (B89426) condensation or Michael addition reactions, following the elaboration of the nitrile group, can lead to the formation of bicyclic systems where the cyclobutane ring is fused to a newly formed ring. uchicago.eduresearchgate.net
Intermediate in the Total Synthesis of Natural Products and Analogues
While specific examples of the total synthesis of natural products commencing directly from this compound are not yet prevalent in the literature, its potential as a key intermediate is significant. Many natural products contain cyclobutane rings or can be synthesized via cyclobutane-containing intermediates. orgsyn.org The functional handles present in this compound make it an attractive starting point for the synthesis of such complex molecules.
For instance, the synthesis of truxinate natural products, which are dimers of cinnamic acid derivatives, often proceeds through a [2+2] photocycloaddition to form a cyclobutane ring. orgsyn.org The functional groups of this compound could be manipulated to introduce the necessary cinnamate-like side chains, positioning it as a potential precursor in a formal synthesis of these compounds. Furthermore, the ability to generate fused and spirocyclic systems from this building block opens up possibilities for its application in the synthesis of terpenoids and alkaloids that possess these structural features. The development of synthetic routes that utilize this compound as a key intermediate is an active area of research.
Application in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery that allows for the creation of a diverse library of compounds from a common intermediate. wikipedia.orgnih.gov this compound is an ideal starting point for such strategies due to its multiple, orthogonally reactive functional groups.
Theoretical and Computational Studies of 2,2 Dimethoxycyclobutane 1 Carbonitrile
Quantum Chemical Investigations of Electronic Structure and Bonding
A foundational understanding of 2,2-dimethoxycyclobutane-1-carbonitrile would begin with quantum chemical calculations to elucidate its electronic structure and the nature of its chemical bonds. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide detailed information on electron distribution, molecular orbital energies, and atomic charges. openaccessjournals.com These calculations would reveal the influence of the electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) groups on the cyclobutane (B1203170) ring.
Computational Analysis of Reaction Mechanisms and Transition States
Computational analysis is a powerful tool for exploring potential reaction pathways of this compound, such as carbocation formation and hydrolysis. mdpi.com By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. For instance, the formation of a carbocation at the C1 position upon departure of the nitrile group could be modeled to determine the activation energy and the stability of the resulting carbocationic intermediate. Similarly, the pathways for acid- or base-catalyzed hydrolysis of the nitrile and methoxy groups could be computationally explored.
Conformational Analysis of Cyclobutane Ring Pucker and Substituent Effects
The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. chemistrysteps.comdalalinstitute.comlibretexts.org Conformational analysis of this compound would involve computational methods to determine the preferred puckering angle and the orientation of the substituents. The steric and electronic effects of the gem-dimethoxy groups and the cyano group would significantly influence the ring's geometry and the energetic barriers between different conformations. These studies would clarify whether the substituents prefer axial or equatorial-like positions in the puckered ring.
Table 2: Predicted Conformational Preferences of this compound
| Conformer | Puckering Angle (°) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Puckered (Cyano axial-like) | Value | Value | Investigates the stability with the nitrile group in a more sterically hindered position. |
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations could offer a dynamic perspective on the reactivity of this compound. researchgate.netmdpi.commdpi.com By simulating the motion of the molecule over time in the presence of other reactants or solvent molecules, MD can provide insights into collision frequencies, solvent effects, and the conformational changes that precede a reaction. This approach would be particularly useful for predicting how the molecule behaves in a realistic chemical environment and for identifying the most probable pathways for its reactions.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
While no specific biological activity has been reported for this compound, computational modeling is a cornerstone of structure-activity relationship (SAR) studies. nih.govdrugdesign.orgnih.govmdpi.comresearchgate.net If this compound were identified as a hit in a biological screen, computational methods could be used to design and evaluate a library of related analogs. By systematically modifying the substituents on the cyclobutane ring and calculating properties such as molecular shape, electronic features, and potential binding affinities to a target receptor, researchers could predict which modifications are most likely to enhance biological activity.
Future Research Directions and Emerging Opportunities in 2,2 Dimethoxycyclobutane 1 Carbonitrile Chemistry
Development of Green and Sustainable Synthetic Methodologies
Future efforts in the synthesis of 2,2-dimethoxycyclobutane-1-carbonitrile and its derivatives are expected to pivot towards greener and more sustainable practices, moving away from traditional methods that may involve harsh conditions or hazardous reagents. A primary focus will be the utilization of visible-light photocatalysis for [2+2] cycloaddition reactions. nih.govrsc.orgnih.gov These methods offer mild reaction conditions and leverage abundant light energy, significantly reducing the environmental footprint of cyclobutane (B1203170) ring formation. The development of novel organic dyes and earth-abundant metal-based photosensitizers will be crucial in enhancing the efficiency and accessibility of these transformations.
Another promising avenue is the adoption of continuous flow chemistry. nih.govnoelresearchgroup.com Flow reactors provide superior control over reaction parameters such as temperature and reaction time, which is particularly beneficial for managing the high reactivity of strained-ring systems. nih.gov This technology can lead to higher yields, improved safety, and easier scalability, addressing key challenges in the industrial production of complex cyclobutanes. nih.gov Furthermore, the integration of biocatalysis and organocatalysis presents an opportunity to develop highly stereoselective and environmentally benign synthetic routes. nih.gov Enzymes and small organic molecules can offer alternative activation modes, avoiding the use of toxic heavy metals and expanding the scope of achievable molecular architectures in a sustainable manner. nih.govresearchgate.net
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Visible-Light Photocatalysis | Mild conditions, use of renewable energy, high atom economy. | Development of novel, efficient photosensitizers; expanding substrate scope. |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, higher yields. | Reactor design optimization for photochemical reactions; integration of in-line purification. |
| Organocatalysis | Metal-free, lower toxicity, high stereoselectivity. | Design of new chiral catalysts for asymmetric [2+2] cycloadditions. |
| Biocatalysis | High selectivity, mild aqueous conditions, biodegradable catalysts (enzymes). | Enzyme discovery and engineering for strained ring synthesis. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The inherent ring strain of the cyclobutane core in this compound, combined with its specific functionalization, opens the door to a wide array of chemical transformations. Future research will likely focus on unlocking novel reactivity patterns through innovative catalytic systems. Catalyst-controlled C–H functionalization is a particularly exciting frontier. nih.govacs.orgresearchgate.net By selecting the appropriate catalyst, it may be possible to selectively functionalize the C-H bonds at various positions on the cyclobutane ring, enabling the creation of diverse derivatives from a common intermediate without the need for pre-installed functional groups. nih.gov
Furthermore, the development of new catalytic systems for the activation of C-C bonds in cyclobutanes will continue to be a major area of interest. nih.govnih.govepfl.ch Transition metal catalysts, particularly those based on rhodium and palladium, have shown promise in mediating the cleavage of C-C bonds in strained rings, leading to ring-opening or ring-expansion reactions. nih.govosti.gov For this compound, this could lead to the synthesis of unique linear or larger ring structures. Additionally, copper-catalyzed radical cascade reactions represent an emerging strategy for the direct conversion of simple cyclobutanes into highly functionalized cyclobutenes, a transformation that could be adapted for this molecule. rsc.orgrsc.org The exploration of nucleophilic ring-opening reactions, driven by the release of ring strain, will also provide pathways to novel acyclic structures. acs.orgchemistryviews.org
Integration into Materials Science and Polymer Chemistry
The cyclobutane motif is a valuable building block for advanced materials, and this compound could serve as a key monomer in next-generation polymers. One significant opportunity lies in ring-opening polymerization (ROP). nih.govacs.orgwikipedia.org The strain energy of the cyclobutane ring can be harnessed to drive polymerization, potentially yielding novel polyketones or other functional polymers upon cleavage of the C-C bonds. nih.govacs.org The presence of the nitrile and dimethoxy groups offers sites for post-polymerization modification, allowing for the fine-tuning of material properties.
Another area of interest is the synthesis of cyclobutane-containing polymers through [2+2] photopolymerization. nih.govacs.org This method allows for the creation of linear polymers with cyclobutane units integrated into the backbone, which can impart unique thermal and mechanical properties. Furthermore, the cyclobutane ring can function as a mechanophore—a mechanically responsive chemical unit. acs.orgnih.govduke.edu When incorporated into a polymer chain, the cyclobutane ring can undergo a [2+2] cycloreversion under mechanical stress, leading to changes in the material's properties. nih.gov This could be exploited in the design of self-healing materials, stress sensors, or targeted drug delivery systems.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Properties/Functionality |
|---|---|---|
| Ring-Opening Polymerization (ROP) | Monomer | Biodegradable polyesters or polyamides, functional polyketones. |
| [2+2] Photopolymerization | Monomer | Thermally stable polymers with unique backbone rigidity. |
| Mechanophore-Containing Polymers | Stress-responsive unit | Self-healing materials, stress-sensing capabilities, triggered release systems. |
| Functional Coatings | Precursor to cross-linking agents | Enhanced durability, scratch resistance, and tailored surface properties. |
High-Throughput Screening and Combinatorial Approaches in Derivatization
The cyclobutane scaffold is increasingly recognized for its utility in medicinal chemistry, often serving as a bioisostere for other cyclic or acyclic structures and providing a unique three-dimensional profile. nih.gov To fully explore the potential of this compound as a core structure for drug discovery, high-throughput screening (HTS) and combinatorial chemistry will be indispensable. Future research will likely involve the development of robust and automated synthetic platforms to generate large libraries of derivatives.
By leveraging the diverse reactivity of the nitrile group (e.g., reduction to amines, hydrolysis to carboxylic acids, or cycloadditions to form heterocycles) and the ketal (e.g., deprotection to a ketone followed by various carbonyl chemistries), a vast chemical space can be explored. The development of DNA-encoded libraries (DELs) featuring a cyclobutane core is another emerging opportunity. Photocatalytic [2+2] cycloadditions have been shown to be compatible with on-DNA synthesis, enabling the creation of massive libraries of complex cyclobutane-containing molecules for biological screening. acs.org These approaches will accelerate the identification of new bioactive compounds with potential applications in pharmaceuticals and agrochemicals.
Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms governing the formation and transformation of functionalized cyclobutanes is essential for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate complex reaction pathways. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the transition states and intermediates involved in photocatalytic cycloadditions, C-C bond activations, and ring-opening reactions. rsc.orgacs.org
Investigating the mechanism of stereocontrol in these reactions is a key objective. For example, understanding how chiral catalysts or auxiliaries influence the stereochemical outcome of [2+2] cycloadditions will be critical for the synthesis of enantiomerically pure cyclobutane derivatives. acs.org Furthermore, detailed kinetic and mechanistic studies on the behavior of cyclobutane-based mechanophores will be crucial for designing materials with predictable and controllable responses to mechanical stress. duke.edu These fundamental investigations will not only advance our knowledge of strained-ring chemistry but also accelerate the translation of these fascinating molecules into practical applications.
Q & A
Q. What are the common synthetic routes for preparing 2,2-Dimethoxycyclobutane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves reacting cyclobutanone derivatives with methoxy groups and a nitrile source. For example, analogous compounds like 1-(Dimethylamino)cyclobutanecarbonitrile are synthesized via cyclobutanone reacting with dimethylamine hydrochloride and potassium cyanide in solvents like ethanol at controlled temperatures (40–50°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalysts (e.g., sodium ethoxide) to enhance yield. Reaction progress can be monitored via TLC or GC-MS .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy groups (δ ~3.3–3.5 ppm for OCH) and nitrile signals (C≡N stretching absent in NMR but confirmed via IR).
- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1100 cm (C-O from methoxy groups) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] for CHNO) .
Q. How does the compound behave under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Use agents like KMnO or m-CPBA to oxidize the cyclobutane ring or nitrile group. For instance, nitriles may convert to amides or carboxylic acids under strong oxidation .
- Reduction : LiAlH or catalytic hydrogenation (Pd/C, H) can reduce nitriles to amines. Reaction conditions (e.g., solvent, temperature) must be controlled to avoid over-reduction .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Computational models (e.g., Gaussian) predict transition states and intermediates. For example, studies on similar cyclobutane nitriles suggest ring strain influences reactivity .
- Trapping Intermediates : Use quench-flow techniques with nucleophiles (e.g., azide ions) to isolate reactive intermediates .
Q. What strategies are effective for designing Structure-Activity Relationship (SAR) studies on this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace methoxy groups with halogens (e.g., F, Cl) or alkyl chains to assess electronic/steric effects on bioactivity .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Compare results with structurally similar compounds like 1-(2,4-Difluorophenyl)cyclobutanecarbonitrile .
Q. How can computational tools predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict solubility and stability using tools like GROMACS.
- Retrosynthesis Planning : Platforms like Pistachio or Reaxys propose synthetic routes based on cyclobutane ring construction and nitrile introduction .
- ADMET Prediction : Software like SwissADME estimates bioavailability, metabolic pathways, and toxicity .
Q. How should researchers address contradictory data in meta-analyses of biological activity studies?
- Methodological Answer :
- Heterogeneity Metrics : Calculate and statistics to quantify variability across studies. For example, indicates significant heterogeneity, necessitating subgroup analysis (e.g., by cell type or assay method) .
- Sensitivity Analysis : Exclude outlier studies or use random-effects models to account for between-study variance .
Q. What retrosynthetic strategies are viable for derivatizing this compound?
- Methodological Answer :
- Disconnection at the Nitrile Group : Introduce the nitrile via Strecker synthesis or cyanation of cyclobutanone precursors.
- Ring-Opening Reactions : Use photolysis or thermal conditions to fragment the cyclobutane ring, enabling access to linear intermediates for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
